2-(Isoxazol-3-yl)ethanamine
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Overview
Description
2-(Isoxazol-3-yl)ethanamine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including 2-(Isoxazol-3-yl)ethanamine, often focus on optimizing yield and reducing costs. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods typically involve the use of eco-friendly reagents and conditions to produce the desired compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the isoxazole ring or the ethanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield a wide range of functionalized isoxazole compounds .
Scientific Research Applications
2-(Isoxazol-3-yl)ethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Isoxazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Isoxazol-3-yl)ethanamine include other isoxazole derivatives such as:
- 3-(2-Aminoethyl)isoxazole
- 5-Methylisoxazole-3-carboxylic acid
- 4,5-Dihydroisoxazole
Uniqueness
This compound is unique due to its specific structure, which combines the isoxazole ring with an ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,2-oxazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-1-5-2-4-8-7-5/h2,4H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHDTCHKZVZFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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